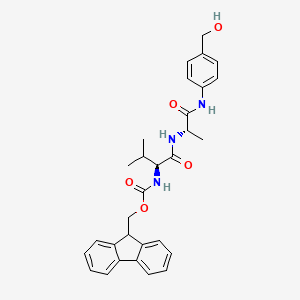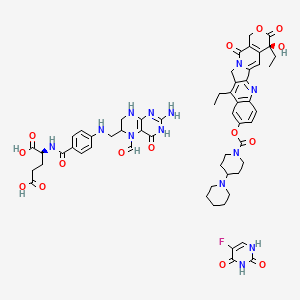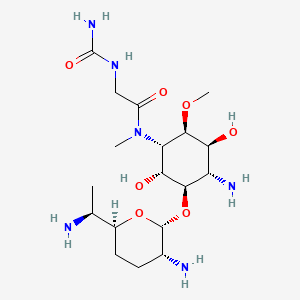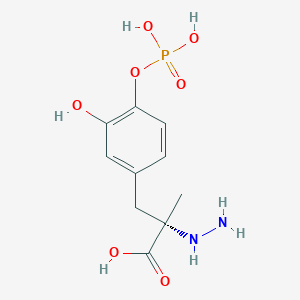
ガルジキモド
説明
ガルジキモドは、マウスおよびヒトの両方のToll様受容体7(TLR7)に選択的に作用する実験薬です。 これは免疫応答修飾剤として機能し、イミキモドやレシキモドなどの他のイミダゾキノリン化合物と構造的に類似しています 。 ガルジキモドのコア構造は1H-イミダゾ[4,5-c]キノリンです .
科学的研究の応用
Gardiquimod has a wide range of scientific research applications, including:
作用機序
ガルジキモドは、Toll様受容体7(TLR7)の特異的アゴニストとして機能します。 TLR7に結合すると、ガルジキモドは活性化されたB細胞の核因子κ軽鎖エンハンサー(NF-κB)とインターフェロン調節因子(IRF)経路の活性化を誘導します 。 この活性化は、免疫応答において重要な役割を果たす炎症性サイトカインとI型インターフェロンの分泌につながります .
6. 類似の化合物との比較
ガルジキモドは、イミキモドやレシキモドなどの他のイミダゾキノリン化合物と構造的に類似しています 。 ガルジキモドは、Toll様受容体7を活性化する上でイミキモドよりも強力です 。 イミキモドとは異なり、ガルジキモドは低濃度ではToll様受容体8を活性化せず、Toll様受容体7に対する特異性が高まります .
類似の化合物:
ガルジキモドのユニークな特異性と強力さは、免疫学研究において貴重なツールであり、治療開発の有望な候補となっています。
生化学分析
Biochemical Properties
Gardiquimod interacts with TLR7, a pattern recognition receptor that plays a significant role in the antiviral immune response . Upon binding to TLR7, Gardiquimod triggers intracellular signaling pathways that lead to the activation of NF-κB . This interaction results in the secretion of cytokines such as interferon (IFN)-α and tumor-necrosis factor-α .
Cellular Effects
Gardiquimod has been shown to promote the proliferation of murine splenocytes, stimulate the activation of splenic T, NK and natural killer T (NKT) cells, and enhance the expression of costimulatory molecules and IL-12 by macrophages and bone marrow-derived dendritic cells (DCs) . It also increases the cytolytic activity of splenocytes against B16 and MCA-38 tumor cell lines .
Molecular Mechanism
Gardiquimod exerts its effects at the molecular level by binding to TLR7, which results in the activation of NF-κB . This binding interaction triggers intracellular signaling pathways, leading to the secretion of cytokines and the activation of immune responses .
Temporal Effects in Laboratory Settings
Upon resuspension, Gardiquimod is stable for 6 months at -20 °C . It is provided lyophilized and shipped at room temperature . Avoiding repeated freeze-thaw cycles is recommended to maintain its stability .
Dosage Effects in Animal Models
In murine models, Gardiquimod has been shown to improve the antitumor effects of tumor lysate-loaded DCs, resulting in delayed growth of subcutaneous B16 melanoma tumors and suppression of pulmonary metastasis . The exact dosage effects in animal models are not specified in the available literature.
Metabolic Pathways
The specific metabolic pathways that Gardiquimod is involved in are not clearly mentioned in the available literature. It is known that Gardiquimod acts on the TLR7 pathway, which plays a crucial role in the antiviral immune response .
Transport and Distribution
The specific transport and distribution mechanisms of Gardiquimod within cells and tissues are not clearly mentioned in the available literature. It is known that Gardiquimod acts on TLR7, which is localized to endosomes .
Subcellular Localization
Gardiquimod acts on TLR7, which is localized to endosomes . This endosomal localization allows TLR7 to scan for the presence of microbial RNA in the phagocytic cargo .
準備方法
合成ルートと反応条件: ガルジキモドは、イミダゾキノリンコア構造の形成を含む一連の化学反応によって合成されます。 具体的な合成ルートと反応条件は、製造元のInvivoGen社の機密情報です .
工業生産方法: ガルジキモドは、InvivoGen社によって無菌条件下で工業的に生産され、細菌汚染がないことが保証されています。 この化合物は凍結乾燥状態で提供され、研究用には無菌水で再構成されます .
化学反応の分析
反応の種類: ガルジキモドは、次のようなさまざまな化学反応を起こします。
酸化: ガルジキモドは特定の条件下で酸化され、酸化された誘導体を形成する可能性があります。
還元: 還元反応はイミダゾキノリンコアを修飾し、その生物学的活性を変化させる可能性があります。
置換: 置換反応は、ガルジキモド分子に異なる官能基を導入することができ、その活性や特異性を高める可能性があります。
一般的な試薬と条件:
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤。
置換: さまざまなハロゲン化剤や求核剤を置換反応に使用できます。
主な生成物: これらの反応から形成される主な生成物は、使用される具体的な試薬と条件によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、置換は分子に新しい官能基を導入する可能性があります。
4. 科学研究への応用
ガルジキモドは、以下を含む幅広い科学研究に利用されています。
類似化合物との比較
Imiquimod: Another imidazoquinoline compound that activates toll-like receptor 7 but is less potent than Gardiquimod.
Resiquimod: Structurally similar to Gardiquimod but differs by an oxygen for nitrogen switch.
Gardiquimod’s unique specificity and potency make it a valuable tool in immunological research and a promising candidate for therapeutic development.
特性
IUPAC Name |
1-[4-amino-2-(ethylaminomethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c1-4-19-9-13-21-14-15(22(13)10-17(2,3)23)11-7-5-6-8-12(11)20-16(14)18/h5-8,19,23H,4,9-10H2,1-3H3,(H2,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJATBIERQTCTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801032731 | |
| Record name | Gardiquimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801032731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020412-43-4 | |
| Record name | 4-Amino-2-[(ethylamino)methyl]-α,α-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020412-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gardiquimod | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1020412434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gardiquimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801032731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1020412-43-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GARDIQUIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3W4QVW5BY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: Gardiquimod is a small molecule that acts as a potent and selective agonist of TLR7. [] TLR7 is an intracellular receptor primarily found in endosomes and plays a critical role in recognizing single-stranded RNA (ssRNA) from viruses, thereby activating the innate immune system. [] Upon binding to TLR7, Gardiquimod initiates a signaling cascade involving the MyD88 adaptor protein, leading to the activation of transcription factors like NF-κB. [, ] This activation ultimately results in the production of various pro-inflammatory cytokines, including interferons (IFNs), tumor necrosis factor-alpha (TNF-α), and interleukins (ILs) like IL-6 and IL-12. [, , , ]
A: The antiviral effects of Gardiquimod are attributed to its ability to induce a potent antiviral state within cells. [] This is achieved through the upregulation of various interferon-stimulated genes (ISGs) following TLR7 activation. [] These ISGs encode proteins with diverse antiviral activities, effectively limiting viral replication and spread. []
A: Gardiquimod's ability to stimulate the production of cytokines like IL-12 from dendritic cells (DCs) is crucial for bridging innate and adaptive immunity. [] IL-12 is known to promote the differentiation of naïve T cells into Th1 cells, which are critical for cell-mediated immunity and effective against intracellular pathogens and tumors. [, ]
ANone: Unfortunately, the provided research excerpts do not disclose the molecular formula and weight of Gardiquimod. Further investigation into chemical databases or the manufacturer's information would be necessary.
A: Gardiquimod is not reported to possess catalytic properties. Its primary mode of action revolves around its ability to bind and activate TLR7, initiating a downstream signaling cascade that ultimately elicits an immune response. [, ]
A: Yes, molecular dynamics (MD) simulations have been employed to investigate the binding interactions of Gardiquimod and other structurally similar imidazoquinoline derivatives with TLR7 and TLR8. [] These simulations have provided insights into the selectivity mechanisms of these agonists towards TLR7 and TLR8, highlighting the significance of van der Waals interactions in the binding process. []
A: While the provided excerpts do not offer a detailed analysis of Gardiquimod-specific modifications, they do indicate that structural differences, particularly in the aliphatic tail of imidazoquinolines, influence their binding affinities and selectivity profiles for TLR7 and TLR8. [] For instance, the presence of a flexible and hydrophobic aliphatic side chain in Hybrid-2 results in stronger van der Waals interactions with TLR7 compared to TLR8, contributing to its enhanced TLR7 selectivity. [] Conversely, the positively charged side chain in Gardiquimod leads to weaker interactions with both TLR7 and TLR8, explaining its relatively weak agonist activity towards both receptors. []
A: Researchers have explored the encapsulation of Gardiquimod into poly (lactic-co-glycolic acid) (PLGA) nanoparticles to facilitate intracellular delivery and enhance its therapeutic efficacy. [] This approach aims to protect Gardiquimod from degradation and improve its uptake by target cells, ultimately enhancing its immunomodulatory effects. []
ANone: Unfortunately, the provided research excerpts do not provide detailed information on Gardiquimod's absorption, distribution, metabolism, and excretion (ADME) profile. Further research in this area is crucial to understand its systemic exposure and potential for clinical application.
A: Researchers have employed a range of in vitro models, including human peripheral blood mononuclear cells (PBMCs), [, , ] dendritic cells (DCs), [, , ] and various cancer cell lines, [, , , ] to investigate Gardiquimod's effects on immune cell activation, cytokine production, and antitumor activity. These models provide valuable insights into the cellular and molecular mechanisms underlying Gardiquimod's actions.
A: Yes, Gardiquimod has demonstrated promising results in preclinical animal models. For instance, intraperitoneal pretreatment with Gardiquimod has been shown to improve survival rates and attenuate liver injury in a mouse model of sepsis. [] This protective effect was associated with reduced levels of reactive oxygen species (ROS) and inflammatory cytokines like IL-6, suggesting its potential in mitigating organ damage. [] Moreover, Gardiquimod has shown efficacy as an adjuvant in enhancing immune responses to vaccines in animal models. [, ]
A: While the provided excerpts do not explicitly mention Gardiquimod's evaluation in clinical trials, they highlight that other TLR7 agonists, such as Resiquimod (R848), are currently being investigated in clinical trials for their antiviral potential and as adjuvants for vaccines. []
ANone: While the research excerpts do not provide a comprehensive safety profile of Gardiquimod, they highlight its ability to modulate immune responses, which necessitates careful consideration of potential adverse effects, especially with prolonged or systemic administration.
A: The use of nanoparticle-based delivery systems, such as PLGA nanoparticles, has been investigated for Gardiquimod. [] This strategy aims to improve its delivery to target cells and tissues, potentially enhancing its therapeutic efficacy and minimizing off-target effects. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![[(2S,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]oxymethyl dihydrogen phosphate;2,6-diaminohexanoic acid;ethanol](/img/structure/B607541.png)
